molecular formula C16H25ClN4O2 B2588403 Tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]azepane-1-carboxylate CAS No. 2378503-84-3

Tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]azepane-1-carboxylate

Cat. No. B2588403
CAS RN: 2378503-84-3
M. Wt: 340.85
InChI Key: UDRMHKONFVVRKC-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]azepane-1-carboxylate is a chemical compound with the empirical formula C13H19ClN4O2 . It is a solid substance . The compound is used by early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of this compound is 298.77 . The InChI key is GZYDEJABHMSOIM-UHFFFAOYSA-N . The SMILES string is CC©©OC(=O)N1CCN(CC1)c2ccnc(Cl)n2 .


Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthetic Organic Chemistry Applications

Tert-butyl phenylazocarboxylates, sharing a structural motif with the compound , are highlighted as versatile building blocks in synthetic organic chemistry. They undergo nucleophilic substitutions and radical reactions, enabling the creation of diverse organic compounds. The ability to undergo reactions with aromatic amines, alcohols, and aliphatic amines, as well as to engage in radical oxygenation, halogenation, and coupling reactions, underscores their utility in synthesizing complex molecules (Hannelore Jasch, S. B. Höfling, & M. Heinrich, 2012).

Polymer and Material Science

Research into polyamides based on bis(ether-carboxylic acid) derived from tert-butylcatechol demonstrates the compound's relevance in polymer science. These polyamides, synthesized from tert-butylcatechol derivatives, showcase high thermal stability, excellent solubility in polar solvents, and the ability to form transparent, flexible films. Such properties are vital for applications requiring materials with specific thermal and mechanical characteristics (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Asymmetric Synthesis of Amines

The use of N-tert-butanesulfinyl imines, related to the tert-butyl group in the compound of interest, is crucial in the asymmetric synthesis of amines. This methodology facilitates the production of a wide range of highly enantioenriched amines, highlighting the compound's potential in synthesizing chiral amines for pharmaceutical applications. The versatility of N-tert-butanesulfinyl imines in reacting with various nucleophiles and the ability to remove the tert-butanesulfinyl group post-reaction demonstrate their utility in organic synthesis (J. Ellman, T. D. Owens, & T. P. Tang, 2002).

Environmental Science Application

An investigation into the temporal concentration changes of organic pollutants, including tert-butyl derived compounds, in freshwater streams, provides insights into the environmental behavior and regulation impact of such chemicals. This study underscores the importance of understanding the environmental persistence and regulation effectiveness of tert-butyl-containing compounds (K. Quednow & W. Püttmann, 2009).

Key Intermediate in Pharmaceutical Synthesis

The synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of the Rho–kinase inhibitor K-115, illustrates the compound's application in pharmaceutical synthesis. Establishing a practical synthesis method for this key intermediate enables its use in multikilogram production, highlighting the importance of tert-butyl-containing compounds in the development of therapeutic agents (N. Gomi, Akiyasu Kouketsu, T. Ohgiya, & K. Shibuya, 2012).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements include P301 + P310 . It is non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

properties

IUPAC Name

tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]azepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-10-5-6-12(8-11-21)20(4)13-7-9-18-14(17)19-13/h7,9,12H,5-6,8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRMHKONFVVRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N(C)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]azepane-1-carboxylate

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